molecular formula C16H12Cl2N2O3S B2847996 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide CAS No. 321521-95-3

6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide

Cat. No. B2847996
CAS RN: 321521-95-3
M. Wt: 383.24
InChI Key: TWLKFHNREZURNV-UHFFFAOYSA-N
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Description

6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide, also known as DCOP, is a novel heterocyclic compound with a wide range of potential applications in the scientific research and medical fields. DCOP is a synthetic compound that is composed of two phenoxy rings, a pyridine ring, and a carboxamide group. It has a molecular weight of 339.35 g/mol and a melting point of 114-116°C. DCOP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Chemistry and Compound Development

Research into the chemical compound 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is part of a broader interest in developing novel substances with specific biological or physical properties. One significant area of investigation involves the synthesis and structural activity relationship (SAR) studies of related compounds, aiming to discover new drugs or materials with unique functionalities.

For instance, studies have detailed the synthesis of complex molecules that target specific receptors or enzymes within biological systems. A notable example includes the development of potent and selective human CB1 inverse agonists, where researchers explored structure-activity relationships for a series of related pyridines, leading to the discovery of compounds with nanomolar potency against the hCB1 receptor. Such compounds are essential for therapeutic applications in treating disorders like obesity, addiction, and pain (Meurer et al., 2005).

Polymer Science

Another research avenue includes the synthesis of new polyamides through direct polycondensation reactions, showcasing the versatility of pyridine derivatives in forming high-performance materials. These materials exhibit desirable properties such as high yield, good thermal stability, and solubility in polar solvents, making them suitable for advanced applications in electronics, coatings, and filtration technologies (Faghihi & Mozaffari, 2008).

Catalysis and Chemical Transformations

In catalysis, compounds containing pyridine moieties are explored for their potential to facilitate or accelerate chemical reactions. For example, the modulation of metal-bound water via oxidation of thiolato sulfur in model complexes presents insights into enzyme mimicry and the development of bio-inspired catalysts. These studies contribute to our understanding of how certain structural features influence catalytic activity, offering pathways to design more efficient and selective catalysts for industrial and environmental applications (Tyler et al., 2003).

Material Science and Engineering

Research in material science has leveraged pyridine derivatives for the creation of new aromatic polyamides, highlighting the role of such compounds in producing materials with enhanced thermal stability and solubility. These attributes are crucial for the development of advanced materials used in high-temperature applications, flexible electronics, and as components in specialized equipment (Choi & Jung, 2004).

properties

IUPAC Name

6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c17-10-2-3-13(11(18)7-10)23-14-4-1-9(8-19-14)15(21)20-12-5-6-24-16(12)22/h1-4,7-8,12H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLKFHNREZURNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CN=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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